![molecular formula C22H23N3O3S B3614051 N~2~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3614051.png)
N~2~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide
Overview
Description
N~2~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide, commonly known as MBSGP, is a synthetic compound that has gained much attention in scientific research due to its potential therapeutic applications. MBSGP is a glycine transporter 1 (GlyT1) inhibitor, which means it can increase the concentration of glycine in the brain, leading to various biochemical and physiological effects.
Mechanism of Action
MBSGP is a selective inhibitor of N~2~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide, which is responsible for the reuptake of glycine in the brain. By inhibiting this compound, MBSGP increases the concentration of glycine in the brain, leading to enhanced NMDA receptor function, which is crucial for learning and memory processes.
Biochemical and Physiological Effects:
MBSGP has been shown to have various biochemical and physiological effects, including increased synaptic plasticity, enhanced long-term potentiation, and improved cognitive function. MBSGP has also been shown to reduce anxiety-like behavior and enhance the efficacy of antipsychotic drugs.
Advantages and Limitations for Lab Experiments
MBSGP has several advantages for lab experiments, including its selectivity for N~2~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide, its ability to cross the blood-brain barrier, and its lack of toxicity. However, MBSGP has some limitations, including its relatively short half-life and its potential for drug-drug interactions.
Future Directions
There are several future directions for MBSGP research, including exploring its potential therapeutic applications in other neurological and psychiatric disorders, investigating its long-term effects on cognitive function, and developing more potent and selective N~2~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide inhibitors. Additionally, further studies are needed to determine the optimal dosage and administration route for MBSGP.
Scientific Research Applications
MBSGP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety. Studies have shown that MBSGP can improve cognitive function, reduce anxiety-like behavior, and enhance the efficacy of antipsychotic drugs.
properties
IUPAC Name |
2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(pyridin-2-ylmethyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-18-10-12-19(13-11-18)16-25(29(27,28)21-8-3-2-4-9-21)17-22(26)24-15-20-7-5-6-14-23-20/h2-14H,15-17H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MANQBURMWWIWMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.